2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide
Description
Historical Context and Discovery Timeline
While specific discovery timelines for this compound are not publicly documented, its synthesis and characterization align with advancements in piperidine derivative chemistry during the late 20th and early 21st centuries. The development of efficient amidation methodologies, such as those employing phosphonium salts or boron catalysts, has facilitated the synthesis of similar piperidine-containing amides. Early studies on piperidine derivatives focused on their role in opioid receptor modulation, with structural analogs like N-methyl-3-methyl-4-(3-hydroxyphenyl)piperidine demonstrating antagonist properties.
| Key Structural Features | Description |
|---|---|
| Piperidin-3-ylmethyl Substituent | A piperidine ring attached via a methylene group |
| 2,2-Dimethyl Propanamide Backbone | A branched propanamide core with methyl groups |
| Amide Functional Group | Conjugation site for hydrogen bonding |
Significance in Organic Chemistry Research
The compound’s structure highlights two critical areas of research:
- Amide Bond Formation : Its synthesis exemplifies modern amidation strategies, such as the use of phosphonium intermediates or boron-based catalysts. These methods enable efficient coupling of carboxylic acids and amines under mild conditions.
- Piperidine Derivatives : As a piperidine amide, it contributes to understanding how substituents on the piperidine ring influence reactivity and biological activity. For instance, methyl groups at specific positions enhance steric effects, potentially modulating receptor interactions.
Role in Medicinal Chemistry
Piperidine derivatives are central to drug discovery, with applications spanning antipsychotics, analgesics, and antivirals. The presence of the piperidin-3-ylmethyl group in this compound may confer unique pharmacokinetic properties, such as improved lipophilicity or metabolic stability.
Position Within Piperidine Derivatives Research Landscape
This compound occupies a niche in piperidine research, distinguished by its:
- Symmetrical Dimethyl Substitution : Enhances stability and reduces rotational freedom compared to mono-substituted
Properties
IUPAC Name |
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVGWFHUPSYDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with piperidin-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperidine derivatives.
Scientific Research Applications
Overview
2,2-Dimethyl-N-(piperidin-3-ylmethyl)propanamide, with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol, is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and comparative analyses.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
Biology
Research into the biological activities of this compound has revealed potential interactions with neurotransmitter systems. The presence of the piperidine ring is essential for its neuroactive properties, which may influence neurotransmitter release or receptor activity. This compound has been investigated for its potential applications in treating neurological disorders.
Medicine
The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of innovative products in various sectors.
Neuroactive Studies
A study conducted on piperidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their binding affinity to dopamine receptors. This finding suggests that this compound may exhibit similar neuroactive properties due to its structural characteristics.
Anticancer Efficacy
In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, studies indicated that compounds structurally related to this compound displayed antiproliferative activity against HeLa cells with IC values ranging from 0.69 μM to 11 μM.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Pyridine: The saturated piperidine ring in the target compound increases conformational flexibility and basicity (pKa ~10–11 for piperidine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, CF₃) enhance hydrogen-bond acceptor capacity, influencing crystal packing () and biological activity ().
Physicochemical Properties
Key Observations :
- Melting Points : Pyridine derivatives (e.g., 71–75°C) exhibit lower melting points than benzyl analogs (94–96°C), likely due to weaker intermolecular forces in aromatic systems.
- Density and pKa : The piperidine derivative’s predicted density (~1.0) aligns with aliphatic amines, while its basicity contrasts sharply with pyridine-based analogs.
Crystallographic and Supramolecular Features
Key Observations :
- Hydrogen Bonding : Piperidine derivatives may engage in N–H⋯O/N interactions similar to pyridine analogs but with altered geometry due to the saturated ring’s flexibility.
- Crystal Packing : Bulky substituents (e.g., sulfonyl) promote dimerization via strong acceptor sites, while methyl groups on pyridine slightly modify packing without disrupting H-bond networks.
Biological Activity
2,2-Dimethyl-N-(piperidin-3-ylmethyl)propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is a piperidine derivative that serves as an intermediate in the synthesis of complex organic molecules. Its structure includes a piperidine ring, which is pivotal for its biological interactions.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This binding can modulate their activity and trigger downstream signaling pathways, leading to various biological effects. The precise targets can vary based on the context of use.
Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit significant analgesic properties. For instance, studies have shown that certain piperidine derivatives can act as antagonists to the TRPV1 receptor, which is involved in pain perception. One study highlighted a related compound's ability to inhibit capsaicin-induced pain responses in animal models, suggesting potential for pain management therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on similar piperidine derivatives demonstrated moderate to good antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged significantly across different bacterial species, indicating its potential as an antimicrobial agent .
Case Study 1: Analgesic Activity
In a controlled study involving neuropathic pain models in rats, a related piperidine compound demonstrated superior analgesic effects compared to standard treatments. The study reported a significant reduction in pain responses with minimal side effects, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of this compound derivatives found that modifications to the piperidine ring could enhance activity against resistant bacterial strains. The study provided evidence that specific substitutions increased binding affinity to bacterial targets, leading to improved efficacy .
Research Findings
Q & A
Q. In Vitro Assays :
- HDAC Inhibition : Perform fluorometric assays using HeLa cell lysates and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Compare IC₅₀ values with known inhibitors like SAHA .
Molecular Docking : Use AutoDock Vina to model binding poses in HDAC active sites, focusing on the piperidine moiety's interaction with zinc ions .
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., pyridyl or thiophene substitutions) and correlate steric/electronic properties with activity trends .
Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., methyl vs. ethyl groups) to reconcile docking scores with assay data .
- Dynamic NMR Studies : Probe conformational flexibility (e.g., piperidine ring puckering) to explain deviations between predicted and observed binding modes .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., HDACs) to resolve ambiguities in docking poses .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data between experimental measurements and computational predictions?
- Methodological Answer :
- Experimental Measurements : Use the shake-flask method in buffers (pH 7.4) to determine solubility. For example, related pivalamides show ~2 mg/mL solubility in aqueous ethanol .
- Computational Adjustments : Apply correction factors in COSMO-RS models to account for steric hindrance from the t-butyl group, which may overestimate solubility in pure water .
- Co-Solvency Studies : Test solubility in PEG-400 or cyclodextrin solutions to improve correlation between predicted and observed values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
